5-amino-4-(dimethylamino)-2-fluoro-N-methylbenzenesulfonamide
Overview
Description
5-amino-4-(dimethylamino)-2-fluoro-N-methylbenzenesulfonamide is a complex organic compound characterized by its unique chemical structure. This compound features an amino group, a dimethylamino group, a fluorine atom, and a sulfonamide group attached to a benzene ring. Its distinct structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-4-(dimethylamino)-2-fluoro-N-methylbenzenesulfonamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-(dimethylamino)-2-fluorobenzenesulfonyl chloride with methylamine, followed by the introduction of an amino group through nucleophilic substitution. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or acetonitrile to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove any impurities and obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
5-amino-4-(dimethylamino)-2-fluoro-N-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate, leading to the formation of sulfonic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which may result in the formation of amines.
Substitution: Nucleophilic substitution reactions are common, where the amino or dimethylamino groups can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or thiols in polar aprotic solvents.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-amino-4-(dimethylamino)-2-fluoro-N-methylbenzenesulfonamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is used in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological macromolecules.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-amino-4-(dimethylamino)-2-fluoro-N-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, its fluorine atom can enhance binding affinity through hydrogen bonding and van der Waals interactions, making it a potent inhibitor in biochemical assays.
Comparison with Similar Compounds
Similar Compounds
- 4-amino-3-(dimethylamino)-2-fluorobenzenesulfonamide
- 5-amino-4-(methylamino)-2-fluorobenzenesulfonamide
- 5-amino-4-(dimethylamino)-2-chloro-N-methylbenzenesulfonamide
Uniqueness
Compared to similar compounds, 5-amino-4-(dimethylamino)-2-fluoro-N-methylbenzenesulfonamide stands out due to its specific substitution pattern, which imparts unique chemical reactivity and biological activity. The presence of both dimethylamino and fluorine groups enhances its ability to interact with biological targets, making it a valuable compound in medicinal chemistry and drug design.
Properties
IUPAC Name |
5-amino-4-(dimethylamino)-2-fluoro-N-methylbenzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14FN3O2S/c1-12-16(14,15)9-5-7(11)8(13(2)3)4-6(9)10/h4-5,12H,11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTBJBAAVDLVBFK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=C(C=C(C(=C1)N)N(C)C)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14FN3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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